

Antitumor agent-105 mechanism of action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antitumor agent-105*

Cat. No.: *B12394141*

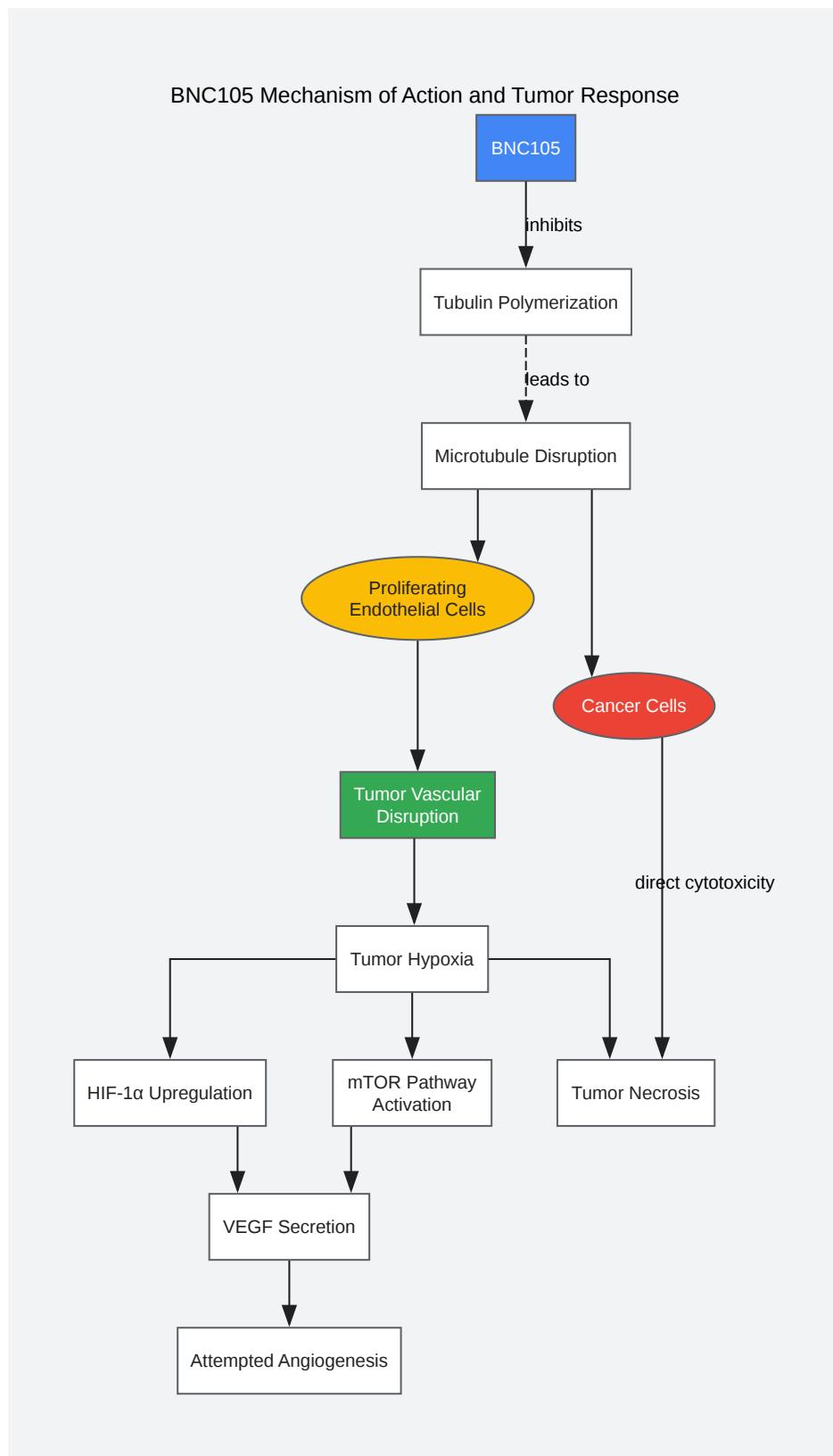
[Get Quote](#)

An in-depth analysis of scientific and clinical data reveals that "**Antitumor agent-105**" is not a singular entity but a designation applied to several distinct investigational compounds, each with a unique mechanism of action. This guide focuses on BNC105, a vascular disrupting agent and tubulin polymerization inhibitor, for which substantial data is available.

Core Mechanism of Action of BNC105

BNC105 is a novel small molecule therapeutic that exerts its antitumor effects through a dual mechanism of action. Primarily, it functions as a Vascular Disrupting Agent (VDA) by selectively targeting and disrupting the established vasculature of solid tumors. This leads to a rapid shutdown of blood flow within the tumor, causing extensive necrosis due to oxygen and nutrient deprivation.^{[1][2][3]} The second mechanism involves the direct inhibition of tubulin polymerization, which not only contributes to its vascular disruptive effects but also has a direct cytotoxic impact on proliferating cancer cells.^{[2][4]}

The molecular basis for its action lies in its interaction with the colchicine binding site on tubulin, which prevents the formation of microtubules essential for cellular structure, transport, and mitosis. This disruption of microtubule dynamics is particularly effective against rapidly dividing cells, such as the endothelial cells of tumor blood vessels and the cancer cells themselves.


A key feature of BNC105 is its selectivity for the tumor vasculature. It has been shown to be significantly more potent against endothelial cells that are actively proliferating or forming capillaries compared to quiescent endothelial cells in stable blood vessels. This selectivity contributes to a wider therapeutic window compared to other tubulin-targeting agents, with

preclinical studies showing potent vascular disruption at doses well below the no-observed-adverse-event level (NOAEL).

Signaling Pathways and Molecular Interactions

BNC105's disruption of tumor blood flow induces severe hypoxia, which in turn triggers cellular responses mediated by Hypoxia-Inducible Factor-1 alpha (HIF-1 α). This leads to the upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) as the tumor attempts to re-establish its blood supply. Additionally, pathways involving mTOR (mammalian target of rapamycin) are activated, leading to increased protein synthesis and further promotion of VEGF-A expression. These adaptive responses by the tumor have led to clinical investigations of BNC105 in combination with inhibitors of the VEGF and mTOR pathways.

Below is a diagram illustrating the proposed mechanism of action and the tumor's response.

[Click to download full resolution via product page](#)

BNC105 Mechanism of Action and Tumor Response

Quantitative Data Summary

Clinical and preclinical studies have provided quantitative data on the pharmacokinetics and efficacy of BNC105.

Parameter	Value	Context	Reference
Potency against proliferating endothelial cells	80-fold higher than against non-proliferating cells	In vitro studies	
Vascular Disruption at 1/8th NOAEL	95%	Preclinical mouse models	
Complete Tumor Clearance (single agent)	20% of treated animals	Preclinical mouse models	
Recommended Phase II Dose (BNC105P - prodrug)	16 mg/m ²	Phase I clinical trial in patients with advanced solid tumors	
BNC105P (prodrug) Half-life	0.13 hours	Phase I clinical trial	
BNC105 (active agent) Half-life	0.57 hours	Phase I clinical trial	

Experimental Protocols

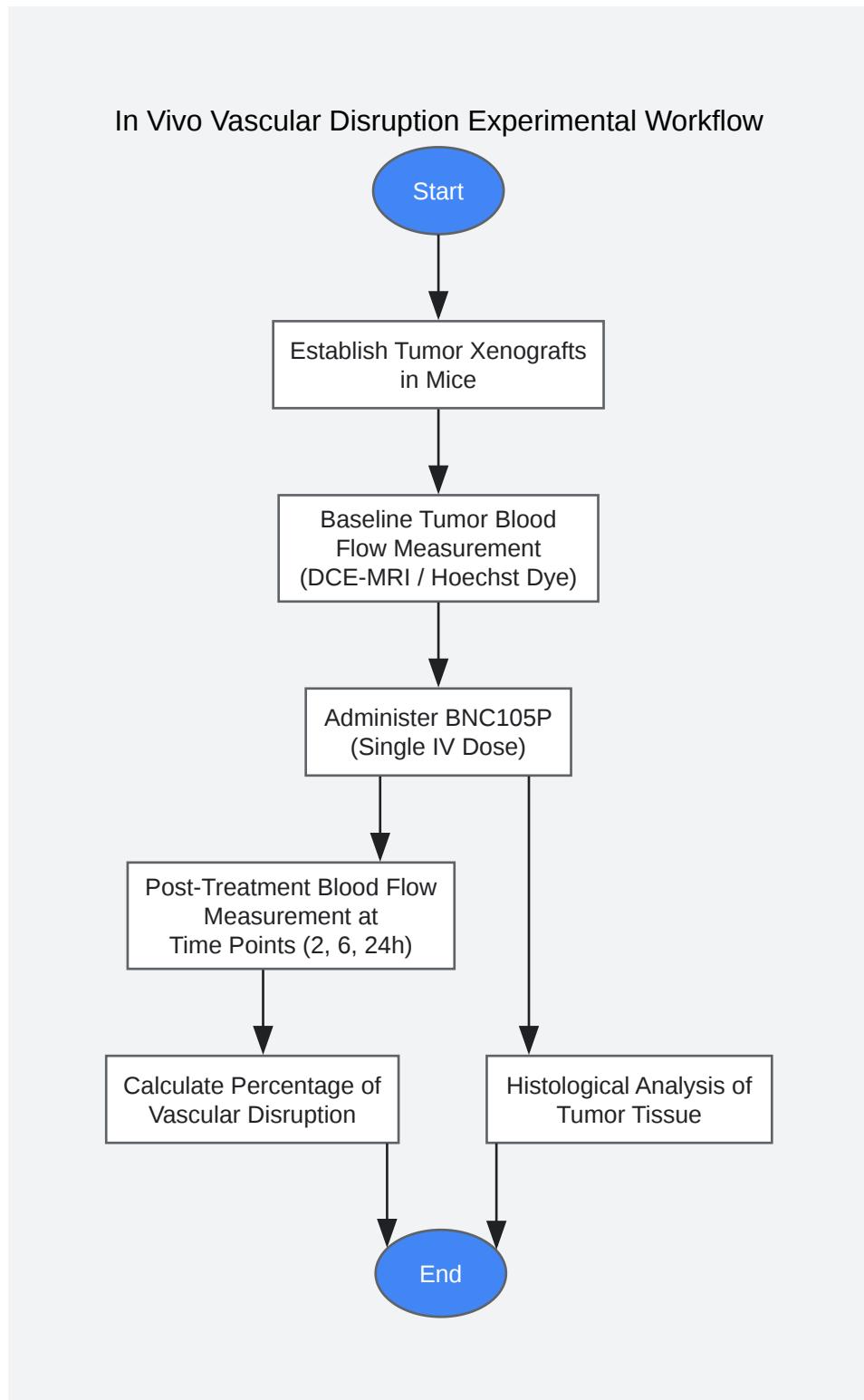
In Vitro Endothelial Cell Proliferation Assay

Objective: To determine the differential potency of BNC105 on proliferating versus non-proliferating endothelial cells.

Methodology:

- Human umbilical vein endothelial cells (HUVECs) are cultured in standard growth medium.

- For the proliferation assay, HUVECs are seeded at a low density to encourage cell division. For the non-proliferating assay, cells are grown to confluence to induce contact inhibition.
- Cells are treated with a range of concentrations of BNC105 for a specified period (e.g., 72 hours).
- Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
- The IC₅₀ values (concentration required to inhibit cell growth by 50%) are calculated for both proliferating and non-proliferating conditions.
- The selectivity index is determined by dividing the IC₅₀ for non-proliferating cells by the IC₅₀ for proliferating cells.


In Vivo Tumor Vascular Disruption Model

Objective: To quantify the vascular disrupting effects of BNC105 in a solid tumor model.

Methodology:

- Human tumor xenografts (e.g., breast or renal cancer cell lines) are established in immunocompromised mice.
- Once tumors reach a predetermined size, a baseline measurement of tumor blood flow is obtained using techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) or Hoechst 33342 dye perfusion.
- Mice are treated with a single dose of BNC105P (the phosphate prodrug of BNC105) via intravenous injection.
- At various time points post-treatment (e.g., 2, 6, 24 hours), tumor blood flow is re-assessed using the same imaging or perfusion techniques.
- The percentage of vascular disruption is calculated by comparing the post-treatment blood flow to the baseline measurements.
- Tumor tissue may also be harvested for histological analysis to visualize vessel damage and necrosis.

Below is a workflow diagram for the in vivo vascular disruption experiment.

[Click to download full resolution via product page](#)

In Vivo Vascular Disruption Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vascular disrupting agent BNC105 potentiates the efficacy of VEGF and mTOR inhibitors in renal and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the molecular mechanism of BNC105, a phase II clinical trial vascular disrupting agent, provides insights into drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antitumor agent-105 mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12394141#antitumor-agent-105-mechanism-of-action\]](https://www.benchchem.com/product/b12394141#antitumor-agent-105-mechanism-of-action)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com